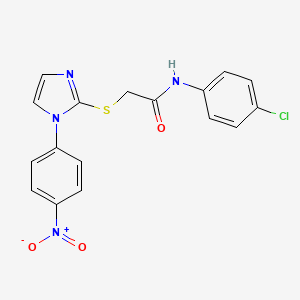
2-(3-ニトロフェニル)ピリミジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Nitrophenyl)pyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a nitrophenyl group attached to the second position of the pyrimidine ring. Pyrimidines are known for their wide range of biological activities and are found in many important biomolecules, including DNA and RNA.
科学的研究の応用
2-(3-Nitrophenyl)pyrimidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用機序
Target of Action
2-(3-Nitrophenyl)pyrimidine is a derivative of pyrimidine, a class of compounds known for their wide range of pharmacological effects . Pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . Therefore, the primary targets of 2-(3-Nitrophenyl)pyrimidine are likely these inflammatory mediators.
Mode of Action
Based on the known activities of pyrimidine derivatives, it can be inferred that 2-(3-nitrophenyl)pyrimidine interacts with its targets (inflammatory mediators) and inhibits their expression and activities . This results in an anti-inflammatory response.
Biochemical Pathways
Pyrimidines, including 2-(3-Nitrophenyl)pyrimidine, are involved in various biochemical pathways. They are synthesized from simple molecules such as CO2, amino acids, and tetrahydrofolate via the de novo pathway . The inhibition of inflammatory mediators by pyrimidines affects the inflammatory response pathway, leading to downstream effects such as reduced inflammation .
Pharmacokinetics
Most of the synthesized pyrano[2,3-d]pyrimidine-2,4-dione derivatives, which are structurally similar to 2-(3-nitrophenyl)pyrimidine, were predicted to have good pharmacokinetics properties in a theoretical kinetic study
Result of Action
The primary result of the action of 2-(3-Nitrophenyl)pyrimidine is the inhibition of inflammatory mediators, leading to an anti-inflammatory response . This can have various molecular and cellular effects, such as reduced inflammation and pain relief.
生化学分析
Biochemical Properties
The pyrimidine moiety is one of the most widespread heterocycles in biologically occurring compounds, such as nucleic acids components (uracil, thymine, and cytosine) and vitamin B1 . Due to its prebiotic nature to living cells in biodiversity, it is a highly privileged motif for the development of molecules of biological and pharmaceutical interest .
Cellular Effects
Pyrimidines and their derivatives play a wide role in cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidines and their derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Pyrimidines are involved in several metabolic pathways. They can be synthesized de novo from amino acids and other molecules . Pyrimidines are ultimately catabolized (degraded) to CO2, H2O, and urea
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Nitrophenyl)pyrimidine typically involves the reaction of 3-nitrobenzaldehyde with guanidine in the presence of a base such as sodium ethoxide. The reaction proceeds through a cyclization process to form the pyrimidine ring. The general reaction conditions include refluxing the reactants in ethanol for several hours.
Industrial Production Methods: Industrial production of 2-(3-Nitrophenyl)pyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may employ more efficient catalysts and solvents to improve the overall process.
化学反応の分析
Types of Reactions: 2-(3-Nitrophenyl)pyrimidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form different oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium ethoxide, ethanol.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed:
Reduction: 2-(3-Aminophenyl)pyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Oxidation: Oxidized pyrimidine derivatives.
類似化合物との比較
2-(4-Nitrophenyl)pyrimidine: Similar structure but with the nitro group at the para position.
2-(2-Nitrophenyl)pyrimidine: Similar structure but with the nitro group at the ortho position.
2-(3-Aminophenyl)pyrimidine: Reduction product of 2-(3-Nitrophenyl)pyrimidine.
Uniqueness: 2-(3-Nitrophenyl)pyrimidine is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. The meta position of the nitro group can lead to different electronic and steric effects compared to the ortho and para positions, resulting in distinct properties and applications.
特性
IUPAC Name |
2-(3-nitrophenyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c14-13(15)9-4-1-3-8(7-9)10-11-5-2-6-12-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKRCJBHJYYSSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
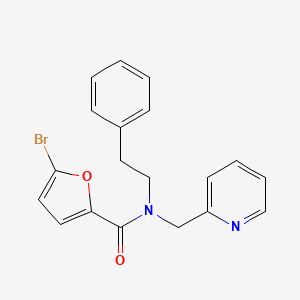
![2-((2-(2-(butylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2422317.png)
![6-Benzyl-2-[(3-methoxyphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B2422319.png)
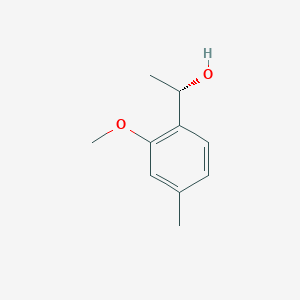
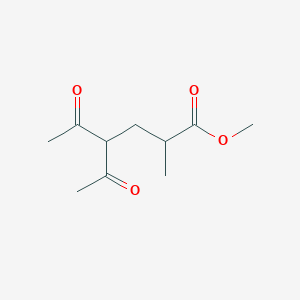
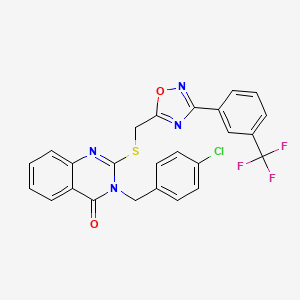
![Methyl 2-prop-2-enoyl-5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate](/img/structure/B2422324.png)
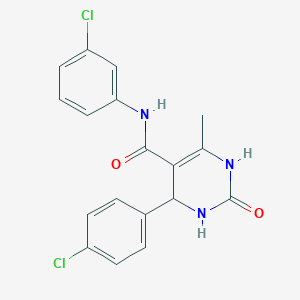
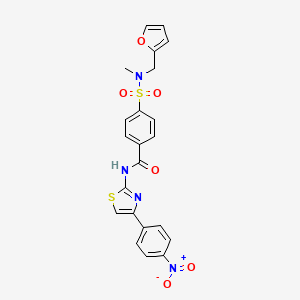
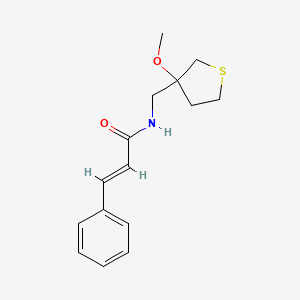
![1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea](/img/structure/B2422333.png)
![N-(3,4-dimethylphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2422334.png)
![2,4,5-trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2422337.png)
